molecular formula C18H24O2 B1252532 1,2-Dihydroheudelotinol

1,2-Dihydroheudelotinol

Cat. No.: B1252532
M. Wt: 272.4 g/mol
InChI Key: LLUGDEYQSVTJSI-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroheudelotinol (compound IV-3) is a natural product isolated from the branches and leaves of Jatropha gossypiifolia, a plant species studied for its bioactive constituents . While its exact biological activity remains uncharacterized in the provided evidence, its structural classification as a dihydro derivative implies reduced functional groups compared to its parent compound, heudelotinol.

Properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(11R,13S)-6,12,12-trimethyltricyclo[9.4.0.03,8]pentadeca-1,3(8),4,6-tetraene-5,13-diol

InChI

InChI=1S/C18H24O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h8-10,15,17,19-20H,4-7H2,1-3H3/t15-,17+/m1/s1

InChI Key

LLUGDEYQSVTJSI-WBVHZDCISA-N

Isomeric SMILES

CC1=CC2=C(C=C3CC[C@@H](C([C@@H]3CC2)(C)C)O)C=C1O

Canonical SMILES

CC1=CC2=C(C=C3CCC(C(C3CC2)(C)C)O)C=C1O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds from Jatropha gossypiifolia

The compounds co-isolated with 1,2-dihydroheudelotinol from Jatropha gossypiifolia provide a basis for structural and functional comparisons (Table 1):

Table 1: Comparison of 1,2-Dihydroheudelotinol with Co-Isolated Compounds

Compound Name Structural Class Key Functional Groups Biological Relevance (Inferred)
1,2-Dihydroheudelotinol (IV-3) Dihydro derivative (terpenoid?) Hydroxyl, conjugated double bonds Potential antioxidant activity
3β,12-Dihydroxy-13-methylpodocarpane-8,10,13-triene (IV-1) Diterpenoid Multiple hydroxyl groups, triene system Antimicrobial or anti-inflammatory properties
Gossweilone (IV-2) Sesquiterpenoid Ketone, epoxide Cytotoxic or enzyme inhibition
Cerevisterol (IV-5) Sterol Hydroxyl groups, sterol backbone Membrane modulation, hormonal activity
Dimeric coniferyl acetate (IV-7) Lignan Acetate esters, phenolic groups Antioxidant, phytoestrogenic effects

Key Observations :

  • Structural Diversity: 1,2-Dihydroheudelotinol likely shares a terpenoid backbone with IV-1 and IV-2 but differs in oxidation states and functional groups. For instance, IV-1 contains a triene system and multiple hydroxyls, while IV-2 features an epoxide group .
  • Functional Group Contrast: Unlike cerevisterol (IV-5), which has a sterol backbone critical for membrane interactions, 1,2-dihydroheudelotinol’s dihydro structure may confer distinct reactivity, such as susceptibility to further oxidation .

Comparison with Other 1,2-Substituted Compounds

While 1,2-dihydroheudelotinol’s exact structure is unclear, its name suggests a 1,2-dihydroxy or 1,2-reduced configuration. This allows comparison with other 1,2-substituted compounds mentioned in the evidence (Table 2):

Table 2: Comparison with Broader 1,2-Substituted Compounds

Compound Name Structure Type Functional Groups Key Properties (From Evidence)
1,2-Dihydroheudelotinol Dihydro terpenoid Hydroxyl(s), conjugated system Natural product; potential bioactivity
1,2-Hexanediol Diol Two hydroxyl groups Used in cosmetics; low toxicity
1,6-Diisocyanatohexane Diisocyanate Isocyanate groups Industrial monomer; respiratory hazard
1,2-Dichloroethane Halogenated alkane Chlorine atoms Carcinogenic; solvent use
1,2-Ethanediol (Ethylene glycol) Diol Two hydroxyl groups Antifreeze; nephrotoxic

Key Observations :

  • Functional Group Similarities: 1,2-Hexanediol and 1,2-ethanediol share the 1,2-diol motif, which may align with 1,2-dihydroheudelotinol’s reduced structure. However, the latter’s complex terpenoid backbone differentiates its reactivity and applications .
  • Toxicity Contrast: Unlike 1,2-dichloroethane (a known carcinogen) or 1,6-diisocyanatohexane (respiratory irritant), 1,2-dihydroheudelotinol’s natural origin suggests lower inherent toxicity, though this requires validation .

Research Findings and Gaps

  • Data Limitations: No physicochemical data (e.g., solubility, melting point) or mechanistic studies were found for 1,2-dihydroheudelotinol, highlighting a critical research gap.
  • Biosynthetic Pathways: Its co-isolation with diterpenoids and sterols () implies a shared biosynthetic origin, possibly via the mevalonate pathway, but this remains speculative without enzymatic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydroheudelotinol
Reactant of Route 2
1,2-Dihydroheudelotinol

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